3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
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Overview
Description
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodine atom, a methyl group, and a tetrahydropyrazolo[1,5-a]pyrazine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones.
Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazines, deiodinated derivatives, and coupled products with various functional groups.
Scientific Research Applications
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
- 3-Chloro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
Uniqueness
3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and non-halogenated counterparts. The iodine atom can participate in specific interactions, enhancing the compound’s utility in various applications.
Properties
IUPAC Name |
3-iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3.ClH/c1-5-7(8)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFWTMYCVITBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNCC2=C1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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